Cefotiam dihydrochloride is a second-generation cephalosporin antibiotic. [] It is a beta-lactam antibiotic, known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. [, ] In scientific research, cefotiam dihydrochloride is primarily utilized in in vitro and in vivo studies to investigate bacterial resistance mechanisms, antibiotic penetration into various tissues, and the development of novel drug delivery systems.
Cefotiam dihydrochloride is classified as a beta-lactam antibiotic. This classification is significant due to its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. The compound is often used in clinical settings for the treatment of respiratory, urinary tract, and skin infections.
The synthesis of cefotiam dihydrochloride involves several steps that require precise control over temperature and reagents to ensure high yield and purity. A typical synthesis method can be outlined as follows:
Cefotiam dihydrochloride has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula is , indicating the presence of multiple functional groups:
The molecular weight of cefotiam dihydrochloride is approximately 427.31 g/mol, making it suitable for various pharmaceutical formulations.
Cefotiam dihydrochloride participates in several chemical reactions:
These reactions are critical for understanding both the stability of cefotiam dihydrochloride in pharmaceutical formulations and its mechanism of action against bacterial pathogens.
Cefotiam dihydrochloride exerts its antibacterial effect primarily through the inhibition of bacterial cell wall synthesis. This mechanism involves:
This mechanism underlines cefotiam's effectiveness against a broad spectrum of bacteria, including strains resistant to other antibiotics .
Cefotiam dihydrochloride possesses several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical products that ensure bioavailability and therapeutic effectiveness.
Cefotiam dihydrochloride has diverse applications in clinical medicine:
The versatility and effectiveness of cefotiam dihydrochloride make it a valuable asset in both clinical settings and ongoing pharmaceutical research aimed at combating antibiotic resistance.
Cefotiam dihydrochloride was developed by the Japanese pharmaceutical company Takeda, which patented the compound in 1973 [1] [3]. It emerged from systematic efforts to modify the cephalosporin core structure (7-aminocephalosporanic acid, or 7-ACA) to enhance stability against bacterial β-lactamases and broaden antibacterial coverage. The compound received regulatory approval for medical use in Japan in 1981, followed by the U.S. Food and Drug Administration (FDA) approval in 1988 under the trade name Ceradon [1] [6]. Early synthesis routes involved multistep chemical modifications:
This synthetic innovation positioned cefotiam as a significant advance in cephalosporin therapeutics, combining enhanced gram-negative coverage with retained anti-staphylococcal activity. Key patents focused on purification techniques to improve yield and stability, including adsorption resins and acid-base recrystallization methods to eliminate impurities [4] [9].
Cefotiam is variably classified as a second-generation or third-generation cephalosporin across different medical systems, reflecting regional differences in classification criteria [3] [5]. Its pharmacological profile bridges the evolutionary gap between early cephalosporins and newer broad-spectrum agents:
Pharmacological Attributes by Generation:
Generation | Key Traits | Cefotiam’s Alignment |
---|---|---|
First | Gram-positive dominance (e.g., Staphylococcus), limited gram-negative coverage. | Higher gram-positive activity than later generations but less than first-gen agents like cefazolin. |
Second | Extended gram-negative coverage (e.g., Haemophilus, Enterobacter); β-lactamase stability. | Aligns closely: effective against E. coli, Klebsiella, Proteus, but inactive against Pseudomonas [3] [8]. |
Third | Enhanced gram-negative potency, CSF penetration, anti-pseudomonal activity (subset). | Classified as third-gen in Japan due to its broad Enterobacteriaceae coverage [5]. |
Table 1: Generational classification ambiguity of cefotiam, based on spectrum and stability.
Mechanistic and Structural Evolution:
Cefotiam’s molecular structure (chemical formula: C₁₈H₂₃N₉O₄S₃·2HCl) incorporates two critical modifications:
This structure enables bactericidal action via irreversible inhibition of penicillin-binding proteins (PBPs), particularly PBP3, disrupting peptidoglycan cross-linking in bacterial cell walls [7] [8]. Its spectrum includes:
Table 2: Antibacterial spectrum of cefotiam dihydrochloride [1] [3]:
Bacterial Species | MIC Range (μg/mL) |
---|---|
Staphylococcus aureus | 0.25–32 |
Escherichia coli | ≤1 |
Klebsiella pneumoniae | ≤1 |
Proteus vulgaris | 0.5–64 |
Bacteroides fragilis | 16–>128 |
Clostridium difficile | >128 |
The classification discrepancy arises from cefotiam’s transitional attributes: its gram-negative coverage exceeds first-gen agents but lacks the consistent CSF penetration or anti-pseudomonal activity of definitive third-gen drugs like ceftazidime [2] [5]. This reflects the iterative pharmacological optimization within cephalosporins—balancing spectrum expansion with structural resistance mechanisms [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7